4-Trifluoromethyl-N-methyl-benzenepropanamine
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Overview
Description
4-Trifluoromethyl-N-methyl-benzenepropanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper or other transition metals under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing cost-effective and thermally stable catalysts such as Amberlyst-70 . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4-Trifluoromethyl-N-methyl-benzenepropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its pharmacological properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-N-methyl-benzenepropanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group attached to a phenyl ring.
Trifluoromethylpyridine: Used in pharmaceuticals and agrochemicals.
Fluridone: A herbicide with a trifluoromethyl group.
Uniqueness
4-Trifluoromethyl-N-methyl-benzenepropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
CAS No. |
459872-43-6 |
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Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI Key |
LYDDZDHYYQPMFI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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